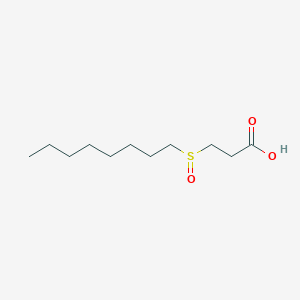

3-(Octylsulfinyl)propanoic acid

Beschreibung

Sulfinyl groups (sulfoxides) are oxidized forms of thioethers, which may influence the compound’s polarity, solubility, and biological activity. Though specific data on this compound is absent, comparisons can be drawn to structurally or functionally related propanoic acid derivatives documented in the evidence, including sulfur-containing, halogenated, and aromatic analogs.

Eigenschaften

IUPAC Name |

3-octylsulfinylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3S/c1-2-3-4-5-6-7-9-15(14)10-8-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNOLOWZGLUMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylsulfinyl)propanoic acid typically involves the sulfoxidation of octyl sulfide followed by the introduction of the propanoic acid moiety. One common method includes the oxidation of octyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form octyl sulfoxide. This intermediate is then reacted with a suitable propanoic acid derivative to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Octylsulfinyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The propanoic acid moiety can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, acid catalysts.

Major Products Formed

Oxidation: 3-(Octylsulfonyl)propanoic acid.

Reduction: 3-(Octylthio)propanoic acid.

Substitution: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

3-(Octylsulfinyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Octylsulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The propanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Research Implications and Gaps

- Structural Insights : The octylsulfinyl group’s effects on solubility, bioavailability, and activity warrant further study, particularly in antimicrobial or pharmaceutical contexts.

- Synthetic Feasibility: Sulfoxide-containing compounds are often challenging to synthesize; methods for this compound could draw from marine-derived biosynthesis pathways (e.g., Streptomyces chlorination in ).

Biologische Aktivität

3-(Octylsulfinyl)propanoic acid is a sulfinyl-containing compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound features a propanoic acid backbone with an octyl sulfinyl group, which contributes to its unique reactivity and biological effects. The molecular formula for this compound is , and it has a molar mass of approximately 218.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Electrophilic Substitution : The sulfinyl group can engage in electrophilic aromatic substitution reactions, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in high concentrations.

Research indicates that this compound interacts with several key enzymes and receptors:

- Cytochrome P450 Enzymes : These enzymes are critical for drug metabolism and may be involved in the biotransformation of the compound, leading to the formation of reactive metabolites.

- Cell Signaling Pathways : The compound may modulate pathways such as the Sonic Hedgehog (Shh) signaling pathway, which is implicated in cell proliferation and differentiation.

Biological Activities

The biological activities of this compound have been investigated in various studies:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 value was determined to be approximately 25 µM.

- Inflammation Model : In an animal model of acute inflammation, administration of this compound led to a marked decrease in edema formation compared to control groups, highlighting its anti-inflammatory properties.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.